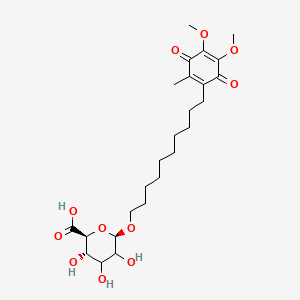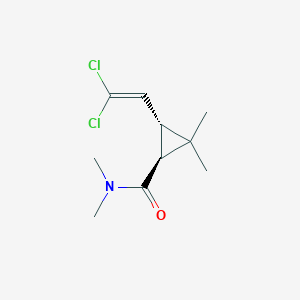
trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with dichloroethenyl and dimethyl groups. It is often used in research and industrial applications due to its specific chemical properties.
Preparation Methods
The synthesis of trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide involves several steps. One common method includes the reaction of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride with N,N-dimethylamine under controlled conditions. The reaction typically occurs in a hydrocarbon solvent at elevated temperatures, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The compound can undergo substitution reactions, where one of the substituents on the cyclopropane ring is replaced by another group.
Scientific Research Applications
Trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets. For example, it can disrupt the sodium channel current in nerve cells, leading to delayed repolarization and paralysis of pests. This mechanism is similar to that of pyrethroid insecticides, which target the nervous system of insects .
Comparison with Similar Compounds
Trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide is similar to other pyrethroid compounds, such as permethrin, cypermethrin, and cyfluthrin. These compounds share a common cyclopropane ring structure with various substituents that confer unique properties. Compared to its analogs, this compound is distinguished by its specific dichloroethenyl and dimethyl substitutions, which influence its reactivity and applications .
Conclusion
This compound is a versatile compound with significant applications in research and industry Its unique chemical structure and reactivity make it valuable for various scientific and industrial purposes
Properties
Molecular Formula |
C10H15Cl2NO |
|---|---|
Molecular Weight |
236.13 g/mol |
IUPAC Name |
(1S,3R)-3-(2,2-dichloroethenyl)-N,N,2,2-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H15Cl2NO/c1-10(2)6(5-7(11)12)8(10)9(14)13(3)4/h5-6,8H,1-4H3/t6-,8+/m0/s1 |
InChI Key |
MCICHIVHTHPKKW-POYBYMJQSA-N |
Isomeric SMILES |
CC1([C@H]([C@@H]1C(=O)N(C)C)C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)N(C)C)C=C(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[benzyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13863359.png)
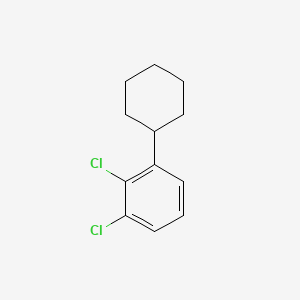

![N-[(1s)-2-Amino-1-(2,4-Dichlorobenzyl)ethyl]-5-[2-(Methylamino)pyrimidin-4-Yl]thiophene-2-Carboxamide](/img/structure/B13863379.png)
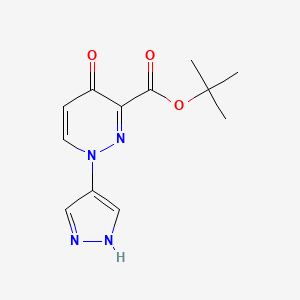
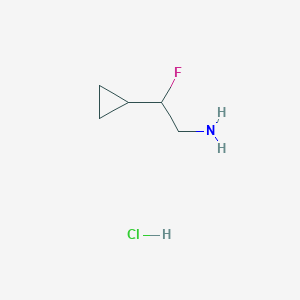
![[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13863402.png)
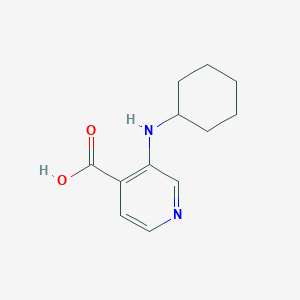
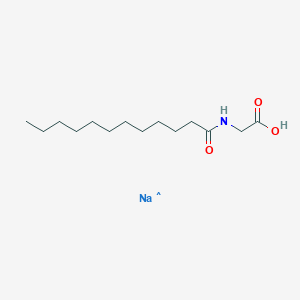
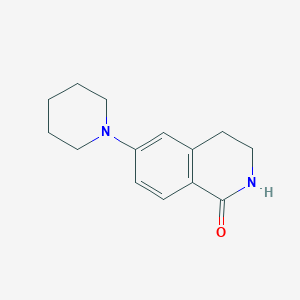
![Alpha,Alpha-[UL-13C12]Trehalose](/img/structure/B13863423.png)
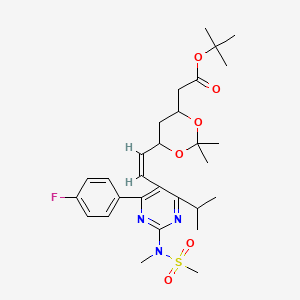
![(1R,2R,5R,8R,9S,12S)-7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13863435.png)
